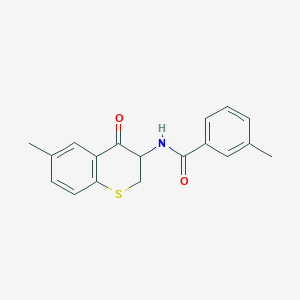

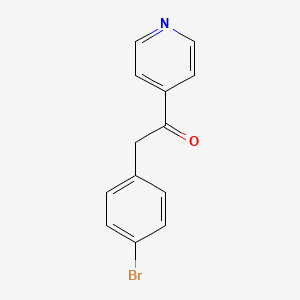

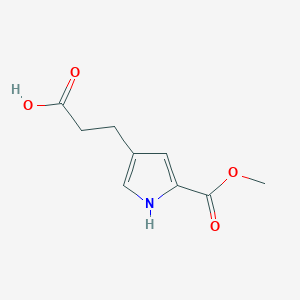

![molecular formula C27H33N5O2 B2384723 5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide CAS No. 2413286-32-3](/img/structure/B2384723.png)

5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide

Overview

Description

SR 318 is a dual inhibitor of p38α and p38β MAPKs (IC50s = 5 and 32 nM, respectively). It is selective for p38α and p38β MAPKs over a panel of 468 kinases at 1 µM. SR 318 inhibits LPS-induced TNF-α release in isolated human whole blood (IC50 = 0.283 µM).

Scientific Research Applications

Inhibition of p38α and p38β MAPKs

SR-318 is a dual inhibitor of p38α and p38β MAPKs . It has IC50 values of 5 nM and 32 nM for p38α and p38β MAPKs respectively . This means it can effectively inhibit these kinases at very low concentrations.

Selectivity for p38α and p38β MAPKs

SR-318 displays exquisite selectivity for p38α and p38β over other kinases . At 100nM, 90% p38α/b inhibition is observed in cells using NanoBRET while other kinases are basically uninhibited at this concentration .

Inhibition of LPS-induced TNF-α Release

SR-318 inhibits LPS-induced TNF-α release in isolated human whole blood . The IC50 value for this inhibition is 0.283 µM , indicating its potential use in controlling inflammatory responses.

Use as a Control Compound

Interestingly, SR-318 has an inactive probe also listed in the original research article (compound 126) to use as a further experimental control . This can be useful in experiments to differentiate the effects of SR-318 from other factors.

Potential Use in High Serum Assays

SR-318 displays good activity in a whole blood assay with a reasonable right shifting of potency due to plasma protein binding (IC50 = 240nM), demonstrating this probe’s utility in high serum assays .

Potential Use in In Vivo Studies

Given its activity in blood, this probe might potentially have utility in vivo . However, a pharmacokinetic study would be necessary to confirm this potential .

Mechanism of Action

Target of Action

SR-318 primarily targets Mitogen-Activated Protein Kinase 14 (MAPK14) and Mitogen-Activated Protein Kinase 11 (MAPK11) . These kinases are part of the p38 MAPK family, which plays a crucial role in cellular responses to stress and inflammation .

Mode of Action

SR-318 acts as a Type II Inhibitor of MAPK14 and MAPK11 . It binds to these kinases and inhibits their activity, thereby modulating the cellular responses that these kinases control .

Biochemical Pathways

The inhibition of MAPK14 and MAPK11 by SR-318 affects various biochemical pathways. These kinases are involved in the regulation of inflammatory responses, and their inhibition can lead to a decrease in inflammation .

Pharmacokinetics

SR-318 displays good activity in a whole blood assay, demonstrating its utility in high serum assays . It has an IC50 value of 283 nM, indicating its potent inhibitory activity . .

Result of Action

The inhibition of MAPK14 and MAPK11 by SR-318 leads to a decrease in the release of TNF-α in whole blood . TNF-α is a cytokine involved in systemic inflammation, and its reduction can lead to anti-inflammatory effects . Therefore, SR-318 has potential anti-cancer and anti-inflammatory activity .

Action Environment

The action, efficacy, and stability of SR-318 can be influenced by various environmental factors. For instance, the presence of serum proteins can affect the potency of SR-318 . .

properties

IUPAC Name |

5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O2/c28-25-24(19-31-32(25)23-11-5-2-6-12-23)27(34)30-18-21-13-15-22(16-14-21)26(33)29-17-7-10-20-8-3-1-4-9-20/h2,5-6,11-16,19-20H,1,3-4,7-10,17-18,28H2,(H,29,33)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNUFFCHRIWTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCNC(=O)C2=CC=C(C=C2)CNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

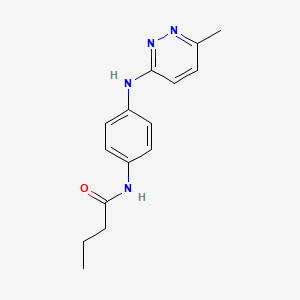

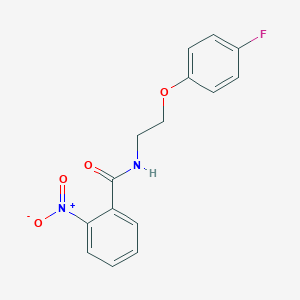

![6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2384652.png)

![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2384661.png)